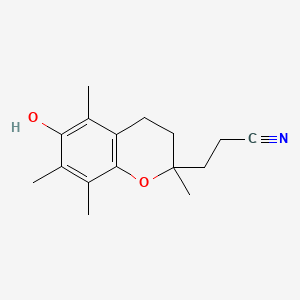
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is a chemical compound known for its antioxidant properties. It is a derivative of vitamin E and is often used in various scientific research applications due to its ability to scavenge free radicals and protect cells from oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.
Conversion to Intermediate: This compound is then converted to an intermediate through a series of reactions involving nitrile formation.
Final Product: The intermediate is further reacted under specific conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also modulates the activity of certain enzymes involved in oxidative stress pathways, providing a protective effect against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid: Another derivative of vitamin E with similar antioxidant properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in various oxidation reactions.
Ascorbic Acid (Vitamin C): A well-known antioxidant used in various applications.
Uniqueness
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is unique due to its specific structure, which provides a balance between hydrophilic and lipophilic properties. This allows it to interact with both aqueous and lipid environments, making it versatile in various applications. Its ability to scavenge a wide range of free radicals and its stability under different conditions further enhance its utility in scientific research and industrial applications .
Properties
CAS No. |
114010-97-8 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.349 |
IUPAC Name |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-10-11(2)15-13(12(3)14(10)18)6-8-16(4,19-15)7-5-9-17/h18H,5-8H2,1-4H3 |
InChI Key |
YBRKMFFHXSYDJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCC(OC2=C1C)(C)CCC#N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)
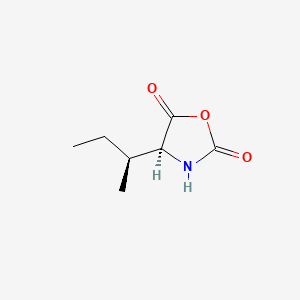

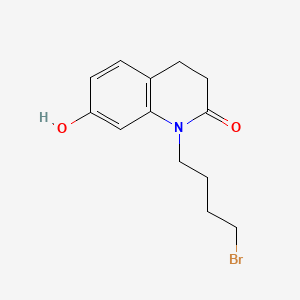


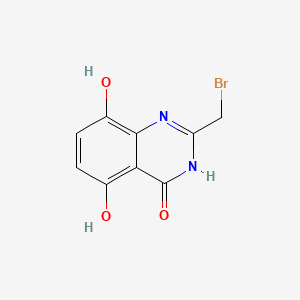
![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)
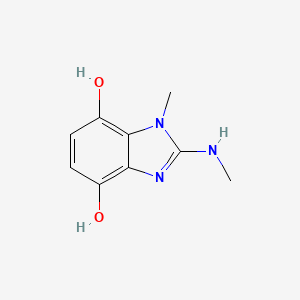

![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
